![molecular formula C17H15BrO2 B14269209 2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromophenyl group and two methylfuran groups. Furans are known for their aromaticity and reactivity, making them valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and involves the coupling of a bromophenyl derivative with a furan derivative under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The use of organoboron reagents, which are stable and environmentally benign, is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The furan rings contribute to the compound’s aromaticity and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenyl)-5-methylbenzofuran: This compound has a similar structure but with a benzofuran ring instead of a furan ring.
4-bromophenylacetic acid: Another bromophenyl derivative with different functional groups and reactivity.
Uniqueness
2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is unique due to its dual furan rings and bromophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrO2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15BrO2/c1-11-7-9-15(19-11)17(16-10-8-12(2)20-16)13-5-3-4-6-14(13)18/h3-10,17H,1-2H3 |
InChI Key |
UPMZMVADMDLJID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2Br)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


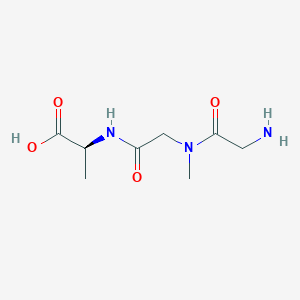
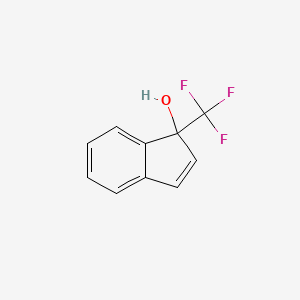
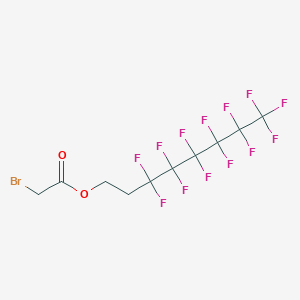

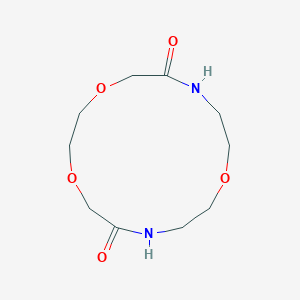
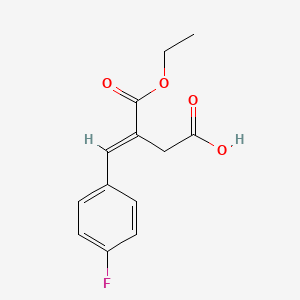
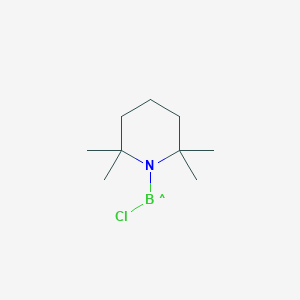
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
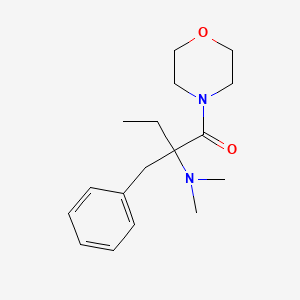
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
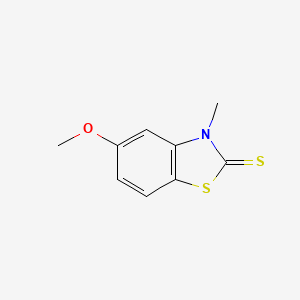
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)

